molecular formula C4H3BrF2N2 B2666573 5-Bromo-1-(difluoromethyl)-1H-imidazole CAS No. 2155856-20-3

5-Bromo-1-(difluoromethyl)-1H-imidazole

Cat. No.: B2666573
CAS No.: 2155856-20-3
M. Wt: 196.983
InChI Key: LHJRWCMACQYPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(difluoromethyl)-1H-imidazole is a heterocyclic organic compound that features a bromine atom and a difluoromethyl group attached to an imidazole ring

Scientific Research Applications

5-Bromo-1-(difluoromethyl)-1H-imidazole has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(difluoromethyl)-1H-imidazole typically involves the bromination of an imidazole precursor followed by the introduction of a difluoromethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The difluoromethylation can be achieved using difluoromethyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods

For industrial-scale production, continuous flow processes are often employed to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by bromination, is a common approach. This method offers advantages such as reduced side reactions, improved stability, and energy efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(difluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-imidazole derivative .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(difluoromethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
  • N-(5-Bromo-1-methoxyindol-3-yl)methyl-N’-[4-(trifluoromethyl)phenyl]thiourea

Uniqueness

Compared to similar compounds, 5-Bromo-1-(difluoromethyl)-1H-imidazole offers unique properties such as higher stability and specific reactivity due to the presence of both bromine and difluoromethyl groups. These features make it a valuable compound for targeted chemical synthesis and biological applications .

Properties

IUPAC Name

5-bromo-1-(difluoromethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF2N2/c5-3-1-8-2-9(3)4(6)7/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJRWCMACQYPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155856-20-3
Record name 5-bromo-1-(difluoromethyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.